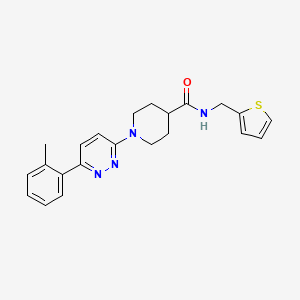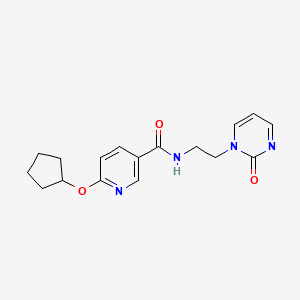![molecular formula C20H19N3O3 B2862412 N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide CAS No. 2034440-96-3](/img/structure/B2862412.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide is a compound that belongs to the family of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide, which includes a bipyridine moiety and a benzamide group, makes it an interesting subject for scientific research.
作用机制
Target of Action
It’s worth noting that bipyridine derivatives have been studied for their potential therapeutic applications in various diseases .
Mode of Action
Organoplatinum(ii) complexes, which include bipyridine ligands, are known to interact with dna structures . The specific interactions of this compound with its targets, and the resulting changes, are yet to be elucidated.
Biochemical Pathways
The study of metabolic pathways and their interactions with various compounds is a significant area of research .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability and efficacy of a compound .
Result of Action
The compound’s potential therapeutic applications suggest it may have significant biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 120°C .
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide, often involves large-scale coupling reactions using metal catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
化学反应分析
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine oxide, while reduction may yield a bipyridine alcohol .
科学研究应用
N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of materials with unique electronic and optical properties
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science.
Phenanthroline: A related compound with similar coordination properties.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .
属性
IUPAC Name |
2,3-dimethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-9-3-8-16(19(17)26-2)20(24)23-13-15-7-5-11-22-18(15)14-6-4-10-21-12-14/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOVEKSXWVNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2862330.png)
![2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862332.png)
![4-Cyclobutyl-6-{[1-(ethanesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2862333.png)
![N-ethyl-N-({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)prop-2-enamide](/img/structure/B2862334.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
![3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2862343.png)
![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)
![1,3-dimethyl-7-propyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2862345.png)
![5-bromo-2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2862346.png)


